N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a benzamide group, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The benzamide group is then introduced via an amide coupling reaction, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitrile groups in the sulfamoyl moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted sulfamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and sulfamoyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative with UV-absorbing properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is unique due to its combination of a benzothiazole ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzothiazole moiety linked to a sulfamoyl group with two cyanoethyl substituents. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Properties
Research indicates that benzothiazole derivatives, including the target compound, exhibit significant anticancer activity. A study showed that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
Benzothiazole derivatives have been recognized for their antimicrobial properties. The target compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific interactions with target enzymes can lead to the modulation of metabolic pathways, which is crucial in diseases such as cancer and infections .
The biological activity of this compound is attributed to its ability to bind selectively to biological targets, including enzymes and receptors. The presence of cyano groups enhances the compound's binding affinity, facilitating its role as an inhibitor or modulator in various biochemical pathways .
Case Studies
- Anticancer Activity : A study evaluated the effects of similar benzothiazole compounds on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics .
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Anticancer | Induces apoptosis | Modulation of signaling pathways |
Antimicrobial | Broad-spectrum activity | Disruption of cell wall synthesis |
Enzyme inhibition | Selective inhibition | Binding at active sites |
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c21-11-3-13-25(14-4-12-22)30(27,28)16-9-7-15(8-10-16)19(26)24-20-23-17-5-1-2-6-18(17)29-20/h1-2,5-10H,3-4,13-14H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXRAWOHPDLZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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